

Biological role and discovery of hydroxypipicolinic acids

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Compound of Interest

Compound Name: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

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An In-depth Technical Guide to the Biological Role and Discovery of Hydroxypipicolinic Acids

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Foreword

The landscape of signaling molecules is in a perpetual state of expansion, with novel compounds continuously emerging as critical regulators of complex biological processes. Among these, the hydroxypipicolinic acids, a class of non-proteinogenic amino acids derived from lysine, have transitioned from relative obscurity to the forefront of research in plant immunity and drug discovery. Initially identified as mere plant metabolites, their profound roles are now being elucidated, revealing a sophisticated biochemical language that governs organismal defense and presents new opportunities for therapeutic intervention. This guide provides a comprehensive overview of the discovery, biological significance, and analytical methodologies for hydroxypipicolinic acids, tailored for researchers, scientists, and professionals in drug development who seek to understand and harness the potential of these fascinating molecules.

Discovery and Chemical Identity

Hydroxypipicolinic acids are heterocyclic, non-proteinogenic amino acids built upon a piperidine (six-membered ring) scaffold. Their initial discovery dates back to isolations from various plant species, including *Acacia*, *Calliandra pittieri*, and *Strophantus scandeus*[1][2][3]. These

molecules are structurally related to pipercolic acid, a catabolite of the essential amino acid L-lysine.

The hydroxylation of the piperidine ring can occur at different positions, and the nitrogen atom can also be hydroxylated, leading to several key isomers with distinct biological functions:

- **N-hydroxypipercolic acid (NHP):** Formally the N-hydroxylated derivative of pipercolic acid, NHP has been identified as a central signaling molecule in plant immunity[4][5][6][7]. Its discovery as a mobile signal for Systemic Acquired Resistance (SAR) was a landmark finding in plant biology[5][6].
- **4-hydroxypipercolic acid (4-HPA):** This isomer, with a hydroxyl group at the C4 position of the piperidine ring, has been found in various plants and is explored for its potential therapeutic properties[1][2][8]. Due to two chiral centers, 4-HPA can exist as four distinct stereoisomers, a critical consideration in its synthesis and biological activity[1][9].

The presence and concentration of these metabolites can serve as indicators of an organism's physiological state, particularly in response to stress.

Compound Name	IUPAC Name	Molecular Formula	Molar Mass	Key Role
N-hydroxypipercolic acid	1-hydroxypiperidin e-2-carboxylic acid	C ₆ H ₁₁ NO ₃	145.16 g/mol	Plant Immune Signal (SAR)[10]
4-hydroxypipercolic acid	4-hydroxypiperidin e-2-carboxylic acid	C ₆ H ₁₁ NO ₃	145.16 g/mol	Chiral Scaffold, Potential Therapeutics[11]

The Role of N-Hydroxypipercolic Acid in Plant Immunity

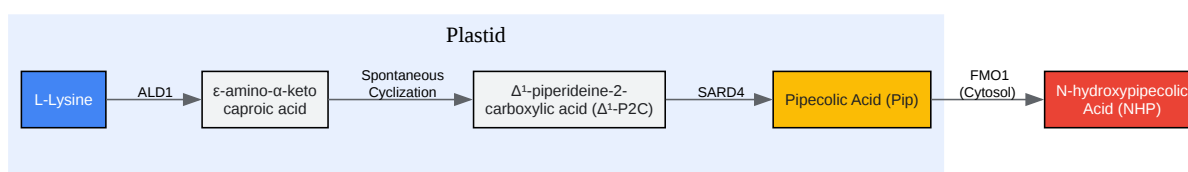
The most extensively characterized biological function of a hydroxypipercolic acid is the role of NHP as a master regulator of Systemic Acquired Resistance (SAR) in plants. SAR is a form of

induced immunity where an initial localized pathogen infection leads to the establishment of long-lasting, broad-spectrum disease resistance in distal, uninfected parts of the plant[4][6].

The NHP Biosynthetic Pathway

The discovery of NHP's role in SAR was intrinsically linked to the elucidation of its biosynthetic pathway, which originates from L-lysine. This multi-step enzymatic cascade is induced upon pathogen recognition[7][12].

- **Transamination of L-Lysine:** The pathway is initiated in the plastids where the aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) removes the α -amino group from L-lysine[7][13].
- **Cyclization and Reduction:** The resulting intermediate, ϵ -amino- α -keto caproic acid, spontaneously cyclizes to form Δ^1 -piperidine-2-carboxylic acid (Δ^1 -P2C). This is then reduced to pipercolic acid (Pip) by the reductase SARD4 (SAR-DEFICIENT 4)[7][13][14].
- **N-hydroxylation of Pipercolic Acid:** Pipercolic acid is exported to the cytosol, where the final and critical step occurs. The enzyme FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) catalyzes the N-hydroxylation of pipercolic acid to produce the active signaling molecule, NHP[4][7][13][15].



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Biosynthetic pathway of N-hydroxypipercolic acid (NHP) from L-lysine in plants.

NHP as a Mobile Signal for SAR

Following its synthesis in infected leaves, NHP functions as a mobile signal that travels through the plant's vascular system to prime distal tissues. Studies have shown that NHP accumulates

in both local and systemic leaves, as well as in phloem sap, following pathogen attack[4][12].

Exogenous application of NHP is sufficient to induce SAR and rescue SAR-deficient mutants (like *fmo1*), demonstrating its central role in this process[5][6]. In distal leaves, NHP perception, likely mediated by a yet-to-be-identified receptor, triggers a primed state. This priming involves the amplification of defense responses, including the synergistic accumulation of other defense hormones like salicylic acid (SA) and an enhanced response to subsequent pathogen encounters[7][14][16]. This leads to a faster and stronger activation of defense genes and antimicrobial compound production upon a secondary infection[5].

Biological Roles in Mammalian Systems and Therapeutic Potential

While the role of NHP in plants is well-defined, the function of hydroxypipicolinic acids in mammals is an emerging area of research. Their presence is primarily understood in the context of lysine metabolism[17]. The parent compound, pipecolic acid, is a known biomarker for certain metabolic conditions, including peroxisomal disorders like Zellweger syndrome, which provides a strong rationale for investigating its hydroxylated derivatives[18][19].

Anti-Diabetic and Anti-Oxidative Effects

A notable study investigated the properties of 4-hydroxypipicolinic acid (4-HPA) isolated from the seeds of *Peganum harmala*. In a diabetic mouse model (C57BL/KsJ-db/db), administration of 4-HPA led to significant metabolic improvements[8]:

- **Hypoglycemic Effect:** A significant reduction in fasting blood glucose levels.
- **Lipid Profile Modulation:** Decreased plasma triglycerides, cholesterol, and LDL-cholesterol, with a concurrent increase in HDL-cholesterol.
- **Anti-Oxidative Activity:** In liver and kidney tissues, 4-HPA treatment lowered lipid peroxidation and increased the activity of key antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD)[8].

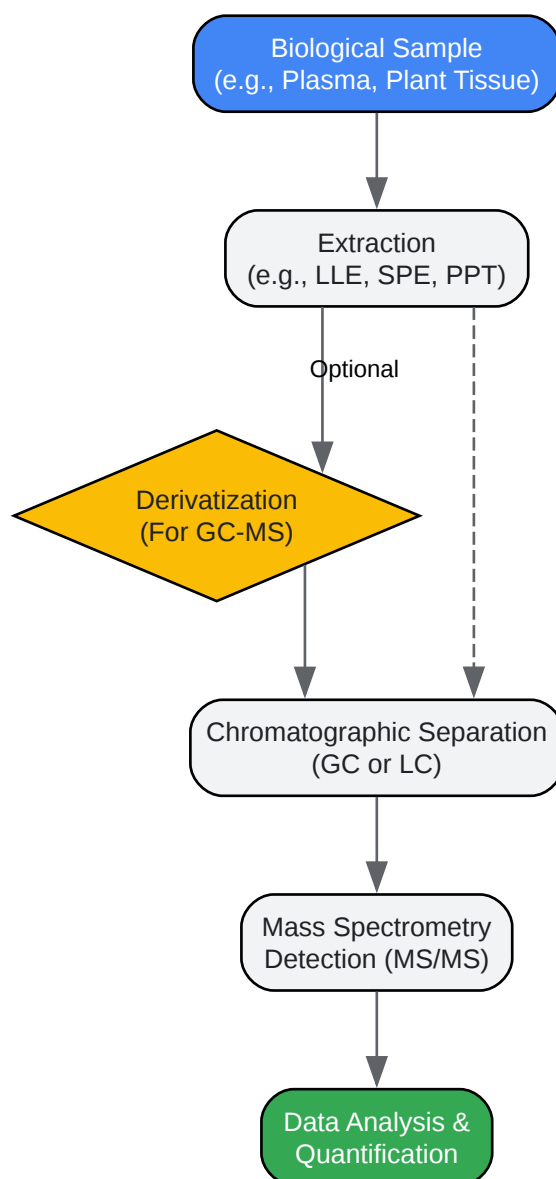
These findings suggest that 4-HPA may have therapeutic potential for managing diabetes and related oxidative stress, although further mechanistic studies are required.

Scaffolds for Drug Discovery

Beyond their intrinsic bioactivity, hydroxypipicolinic acids, particularly the four diastereoisomers of 4-HPA, are highly valued as chiral scaffolds in drug discovery[1]. Their rigid, trifunctional cyclic structure makes them ideal starting points for designing compound libraries. By modifying the functional groups (amine, carboxylic acid, and hydroxyl), medicinal chemists can systematically explore chemical space to develop novel drug candidates with specific pharmacological profiles. Chemoenzymatic synthesis routes have been developed to produce all four stereoisomers in a protected form, making them accessible for such applications on an industrial scale[1][20].

Analytical Methodologies for Hydroxypipicolinic Acids

Accurate quantification of hydroxypipicolinic acids in complex biological matrices is essential for studying their function. Due to their polar nature and low volatility, their analysis typically requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or specialized chromatographic techniques for Liquid Chromatography-Mass Spectrometry (LC-MS).



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General analytical workflow for hydroxypipecolic acid quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing pipecolic acid and its derivatives, offering high resolution and sensitivity. The primary challenge is the low volatility of these amino acids, which necessitates a chemical derivatization step to make them amenable to gas-phase analysis.

Causality Behind Experimental Choices:

- Extraction: A robust extraction using a polar solvent (e.g., 80% methanol) is required to efficiently recover these hydrophilic compounds from the sample matrix. An internal standard (e.g., norvaline) is added early to control for variability in extraction and derivatization efficiency[19][21].
- Derivatization: This is the most critical step. Reagents like propyl chloroformate or silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) react with the amine, carboxyl, and hydroxyl groups to create a larger, nonpolar, and volatile molecule that can traverse the GC column[19][21][22]. This step is self-validating through the consistent formation of a specific derivative with a characteristic mass spectrum.

Step-by-Step Protocol (Propyl Chloroformate Derivatization):

- Sample Homogenization: Homogenize ~100 mg of plant tissue or 50-100 µL of plasma in a suitable extraction solvent containing a known concentration of an internal standard (e.g., norvaline)[19][21].
- Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet debris. Collect the supernatant.
- Drying: Evaporate the solvent from the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.
- Derivatization:
 - Add 100 µL of a pyridine/propanol/water mixture to the dried extract.
 - Add 20 µL of propyl chloroformate.
 - Vortex immediately for 1 minute to facilitate the reaction[21].
- Phase Separation: Add 100 µL of hexane, vortex, and centrifuge. The derivatized analytes will partition into the upper hexane layer.
- GC-MS Analysis: Inject 1-2 µL of the hexane layer into the GC-MS system. Use Selective Ion Monitoring (SIM) mode for quantification, targeting characteristic fragment ions of the derivatized analyte and internal standard for maximum sensitivity and specificity[21]. For

example, the N-propoxycarbonyl propyl ester of pipecolic acid yields a major ion at m/z 170[21].

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity and ability to analyze polar compounds without derivatization. It is particularly well-suited for high-throughput screening in clinical and research settings[17][18][23].

Causality Behind Experimental Choices:

- **Sample Preparation:** The goal is to remove proteins and phospholipids that can interfere with ionization (matrix effects) and clog the LC column. Protein precipitation with a solvent like acetonitrile is a simple and effective method.
- **Chromatography:** For separating stereoisomers of 4-HPA, a chiral column (e.g., teicoplanin-based) is mandatory[9][18]. For general analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to retain these highly polar analytes, which would otherwise elute in the void volume on a standard C18 reversed-phase column.
- **Detection:** Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. It involves selecting the precursor ion (the molecular weight of the analyte) and then fragmenting it to monitor a specific product ion. This two-stage filtering process minimizes interference from other matrix components[18][23].

Step-by-Step Protocol (Derivatization-Free):

- **Sample Preparation:** To 50 μL of plasma, add 250 μL of cold acetonitrile containing a suitable internal standard (e.g., phenylalanine- d_5)[18].
- **Protein Precipitation:** Vortex the mixture for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube and evaporate to dryness.

- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto an appropriate LC column (e.g., chiral or HILIC).
 - Use a gradient elution program to separate the analytes.
 - Interface the LC with a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - Set up an MRM method to monitor the specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., m/z 130 \rightarrow m/z 84 for pipecolic acid)[18].

Parameter	GC-MS Method	LC-MS/MS Method
Derivatization	Required (e.g., Propyl Chloroformate)[21]	Not required[18]
Key Advantage	High chromatographic resolution	High throughput, high sensitivity, no derivatization
Key Challenge	Laborious, multi-step derivatization[21]	Matrix effects, challenging isomer separation[9]
Typical LOQ	pmol range[3]	0.050 μ mol/L in plasma
Stereoisomer Separation	Difficult	Achievable with chiral columns[9][18]

Conclusion and Future Directions

The study of hydroxypipecolic acids has unveiled a sophisticated layer of biochemical regulation in plants and hinted at untapped therapeutic potential in mammals. NHP is now firmly established as a cornerstone of plant systemic immunity, and its biosynthetic pathway represents a prime target for engineering disease-resistant crops[6][24]. In parallel, 4-HPA and its isomers are proving to be valuable assets in drug discovery, both as bioactive molecules and as versatile chemical scaffolds[1][8].

Despite this progress, several key questions remain:

- **Receptor Identification:** The molecular receptor(s) for NHP in plants remain elusive. Their identification is a critical next step to fully understand SAR signaling[4].
- **Mammalian Function:** The full spectrum of biological roles for hydroxypipicolinic acids in human health and disease is largely unknown. Further investigation into their metabolism and signaling functions is warranted.
- **Translational Applications:** The promising anti-diabetic and anti-oxidative effects of 4-HPA need to be validated in more extensive preclinical and clinical studies to assess its true therapeutic potential.

The continued exploration of hydroxypipicolinic acids promises to yield fundamental biological insights and novel applications in agriculture and medicine, cementing their importance in the broader field of chemical biology.

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